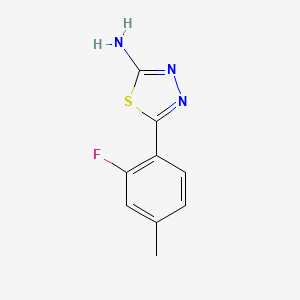
4-Hydroxy-7-(trifluoromethyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-(trifluoromethyl)coumarin is a fluorinated coumarin derivative with a hydroxy group at the 4-position and a trifluoromethyl group at the 7-position. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is a pyrone-fused benzene heterocyclic compound, widely used as a dye and emitter in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)coumarin typically involves the condensation of 4-hydroxycoumarin with trifluoromethyl-substituted reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Amino and thio derivatives of coumarin
Applications De Recherche Scientifique
4-Hydroxy-7-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Acts as a fluorescent probe for detecting various biological molecules and ions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, sensors, and electronic devices such as DSSCs and OLEDs .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)coumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to undergo excited state proton transfer (ESPT), which is influenced by the medium’s microviscosity and polarity. This makes it an effective sensor for detecting changes in the environment, such as the presence of hydrogen sulfide (H₂S) and other analytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxycoumarin
- 7-Hydroxy-4-methylcoumarin
- 7-Methoxy-4-(trifluoromethyl)coumarin
- 4-(Trifluoromethyl)umbelliferone
Uniqueness
4-Hydroxy-7-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its electron-withdrawing properties and increases its stability and fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and chemical sensing .
Propriétés
Formule moléculaire |
C10H5F3O3 |
|---|---|
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
4-hydroxy-7-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)5-1-2-6-7(14)4-9(15)16-8(6)3-5/h1-4,14H |
Clé InChI |
FCPZIKABRIREMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





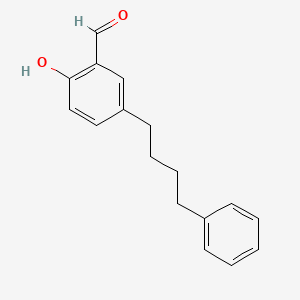
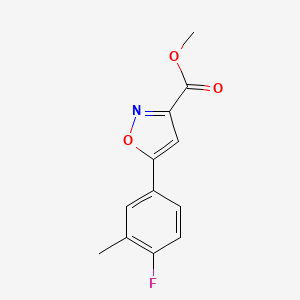
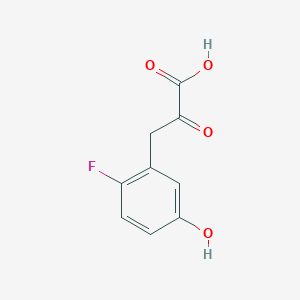
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
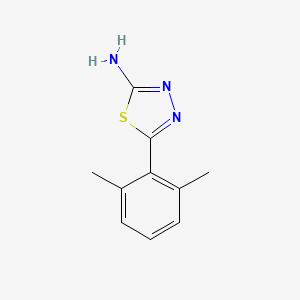


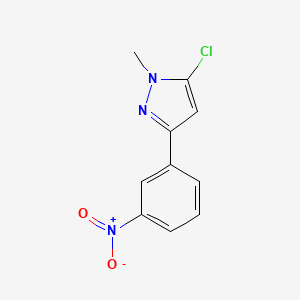

![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
